molecular formula C28H27NO8 B284754 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one

2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B284754
M. Wt: 505.5 g/mol
InChI Key: WGYCSRDVRFMMCR-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as BTTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may exert its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and disrupting cell cycle progression. Its antimicrobial effects may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its relatively low toxicity compared to other antitumor and antimicrobial agents. However, its low solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one and to optimize its synthesis method. Additionally, its potential applications in other fields, such as agriculture and environmental science, should be explored. Finally, studies should be conducted to investigate its potential as a therapeutic agent for other diseases beyond cancer and microbial infections.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications as an antitumor and antimicrobial agent. Its low toxicity and antioxidant properties make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the condensation of 2-aminobenzoxazole and 1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its antimicrobial properties, with studies showing its ability to inhibit the growth of bacteria and fungi.

Properties

Molecular Formula

C28H27NO8

Molecular Weight

505.5 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C28H27NO8/c1-31-21-12-16(13-22(32-2)26(21)35-5)11-18(28-29-19-9-7-8-10-20(19)37-28)25(30)17-14-23(33-3)27(36-6)24(15-17)34-4/h7-15H,1-6H3/b18-11-

InChI Key

WGYCSRDVRFMMCR-WQRHYEAKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC(=C(C(=C4)OC)OC)OC

SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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